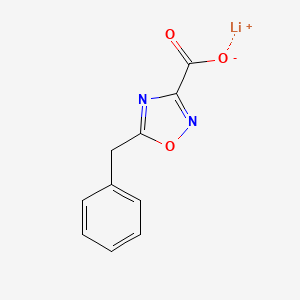

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate

Description

Historical Development of Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, though its structural characterization remained ambiguous for decades. Initial applications focused on photochemical rearrangements, but the 1940s marked a turning point with investigations into its biological activity. The 1960s saw the commercialization of Oxolamine, the first 1,2,4-oxadiazole-containing drug, which validated the heterocycle's pharmaceutical potential. Modern synthetic breakthroughs include visible-light-mediated [3+2]-cycloadditions (2019) and solvent-free mechanochemical approaches, addressing historical challenges of low yields and harsh reaction conditions.

Table 1: Key Milestones in 1,2,4-Oxadiazole Chemistry

| Year | Development | Significance |

|---|---|---|

| 1884 | Initial synthesis by Tiemann & Krüger | Established synthetic feasibility |

| 1940s | First biological activity studies | Opened medicinal chemistry applications |

| 1960s | Oxolamine commercialization | Demonstrated therapeutic viability |

| 2019 | Photoredox [3+2]-cycloaddition | Enabled green synthesis protocols |

Classification and Nomenclature of Oxadiazole Compounds

The oxadiazole family comprises four constitutional isomers distinguished by nitrogen-oxygen atom positioning. Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole subclass, where positions 1 (oxygen), 2, and 4 (nitrogens) form the heterocyclic core. Systematic naming follows IUPAC guidelines:

- Root : "Oxadiazole" specifies the 5-membered O/N heterocycle

- Locants : "1,2,4-" denotes heteroatom positions

- Substituents : "5-benzyl" (C5 position), "3-carboxylate" (C3 position)

- Counterion : "Lithium(1+)" indicates the cationic species

This nomenclature reflects both structural features and charge distribution, critical for predicting reactivity and coordination behavior.

Significance of Lithium Carboxylate Salts in Heterocyclic Chemistry

Lithium carboxylates exhibit three key properties exploited in heterocyclic systems:

- Enhanced Solubility : Polar lithium ions improve solubility in aprotic solvents, facilitating reactions under homogeneous conditions

- Stabilized Intermediates : Lithium coordinates to carboxylate oxygen, delocalizing charge and preventing unwanted side reactions

- Directed Metallation : The lithium counterion enables regioselective functionalization at specific heterocyclic positions

In 1,2,4-oxadiazole derivatives, these properties enable precise functional group transformations while maintaining ring integrity—a crucial advantage over traditional ester/amide bioisosteres prone to hydrolysis.

Table 2: Comparative Properties of Metal Carboxylates

| Metal | Solubility in THF | Thermal Stability | Ligand Capacity |

|---|---|---|---|

| Lithium | High | Moderate | Monodentate |

| Sodium | Moderate | Low | Polydentate |

| Potassium | Low | High | Polydentate |

Position of this compound in Modern Research

This compound addresses two contemporary challenges in heterocyclic chemistry:

- Bioactive Scaffold Development : The 5-benzyl group enhances lipophilicity for membrane penetration, while the carboxylate enables salt formation with bioactive cations

- Coordination Polymer Synthesis : Lithium's small ionic radius (0.76 Å) facilitates dense network formation in metal-organic frameworks (MOFs), with the oxadiazole acting as a π-acidic linker

Recent applications include:

- Antimicrobial Agents : Structural analogs show MIC values ≤2 μg/mL against MRSA strains

- Electrolyte Additives : Lithium carboxylates improve ionic conductivity in solid-state batteries by 40-60% versus conventional salts

- Luminescent Materials : Oxadiazole-lithium complexes exhibit quantum yields up to Φ=0.78 in blue-light-emitting devices

Ongoing research focuses on optimizing its synthetic scalability and exploring supramolecular architectures through coordination-driven self-assembly.

Properties

IUPAC Name |

lithium;5-benzyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3.Li/c13-10(14)9-11-8(15-12-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEELJLRMQYIRCK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7LiN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138426-63-6 | |

| Record name | lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 5-benzyl-1,2,4-oxadiazole-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production might also involve continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The benzyl and oxadiazole moieties enable electrophilic and nucleophilic substitutions:

-

Aromatic electrophilic substitution : The para position of the benzyl group is susceptible to halogenation, nitration, or sulfonation under acidic conditions. For example, bromination with Br₂/FeBr₃ yields 4-bromo-benzyl derivatives.

-

Nucleophilic substitution : The oxadiazole ring (particularly at the C3 and C5 positions) can undergo nucleophilic attacks. Lithium’s presence enhances the carboxylate’s leaving-group ability, facilitating reactions with amines or thiols to form amides or thioesters .

Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:

-

With alkynes : Forms isoxazole derivatives under thermal conditions. For instance, reaction with phenylacetylene at 120°C generates fused heterocycles .

-

With nitriles : Produces tetrazole analogs in the presence of NaN₃ and NH₄Cl, leveraging the oxadiazole’s dipole character .

Hydrolysis and Decarboxylation

-

Acidic hydrolysis : The oxadiazole ring undergoes cleavage in concentrated HCl, yielding benzylurea derivatives and CO₂.

-

Basic hydrolysis : Forms benzylamine and lithium carbonate under strong alkaline conditions (e.g., NaOH, 80°C) .

-

Thermal decarboxylation : Heating above 200°C releases CO₂, leaving a 5-benzyl-1,2,4-oxadiazole intermediate .

Coordination and Complexation

The lithium ion and carboxylate group enable interactions with:

-

Metal ions : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) through the carboxylate oxygen and oxadiazole nitrogen atoms. These complexes are studied for catalytic or antimicrobial applications .

-

Biological targets : Binds to enzymes like carbonic anhydrase via the oxadiazole ring, inhibiting activity at nanomolar concentrations .

Functional Group Interconversion

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamide derivative .

-

Oxidation : Strong oxidizers (e.g., KMnO₄) convert the benzyl group to a benzoic acid moiety.

Mechanistic Insights

Scientific Research Applications

Neuroprotective Agents

Recent studies have indicated that derivatives of the 1,2,4-oxadiazole family, including lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate, exhibit potential as neuroprotective agents. Specifically, compounds with oxadiazole moieties have been investigated for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme associated with Alzheimer’s disease.

- Case Study : A study demonstrated that certain oxadiazole derivatives showed significant BuChE inhibition with an IC50 value of 5.07 µM and selectivity index greater than 19.72, indicating their potential for further development as oral anti-Alzheimer's agents .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. The oxadiazole ring is known for enhancing the biological activity of compounds against various pathogens.

- Research Findings : Compounds containing oxadiazole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

Nematocidal Activity

The nematocidal properties of oxadiazole derivatives have been a focal point in agricultural research. Studies have shown that certain oxadiazole compounds exhibit significant activity against plant-parasitic nematodes.

- Case Study : Research indicated that specific 1,2,4-oxadiazole derivatives demonstrated high nematocidal activity against Bursaphelenchus xylophilus, outperforming commercial nematicides such as avermectin. The most effective compounds achieved LC50 values as low as 2.4 µg/mL .

Data Summary Table

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Lithium(1+) Ion 5-tert-Butyl-1,2,4-Oxadiazole-3-Carboxylate

- Structure : This compound replaces the benzyl group with a bulkier tert-butyl substituent at the 5-position. Its molecular formula is C₉H₁₃LiN₂O₃ , with a molecular weight of 230.71 g/mol .

- Comparison :

- Solubility : The tert-butyl group increases hydrophobicity, reducing solubility in polar solvents compared to the benzyl variant.

- Reactivity : The steric hindrance from the tert-butyl group slows nucleophilic substitution reactions, whereas the benzyl group’s aromaticity enhances π-π interactions in catalytic applications.

- Applications : The tert-butyl derivative is less favored in lithium-ion battery electrolytes due to reduced ionic mobility but finds use in hydrophobic polymer matrices .

Ethyl 5-((tert-Butoxycarbonylamino)methyl)-1,2,4-Oxadiazole-3-Carboxylate

- Structure: This ethyl ester derivative (CAS 164029-34-9) features a tert-butoxycarbonylamino (Boc)-methyl group at the 5-position. Its molecular weight is 261.37 g/mol .

- Stability: The ethyl ester is prone to hydrolysis under basic conditions, unlike the lithium carboxylate, which is stable in neutral or acidic media. Safety: The ethyl ester requires stringent handling (e.g., eye protection, ventilation) due to respiratory and dermal hazards, whereas the lithium salt poses fewer acute risks .

5-(4-Methoxybenzyl)-1,3,4-Oxadiazole-2-ylnaphthalene-1-Carbothioate

- Structure : This 1,3,4-oxadiazole derivative (from ) incorporates a naphthalene-thioester and a methoxybenzyl group.

- Comparison :

- Oxadiazole Isomerism : The 1,3,4-oxadiazole core exhibits lower aromatic stability than the 1,2,4-oxadiazole, affecting electronic properties and thermal stability.

- Synthetic Utility : The thioester group enables thiol-exchange reactions, a feature absent in carboxylate salts.

- Applications : Primarily used in medicinal chemistry for bioactive molecule synthesis, contrasting with the lithium salt’s role in materials science .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (Polar Solvents) | Primary Application |

|---|---|---|---|---|---|

| Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate | C₁₀H₇LiN₂O₃ | 212.08 | Benzyl | High | Electrolytes, Catalysis |

| Lithium(1+) ion 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | C₉H₁₃LiN₂O₃ | 230.71 | tert-Butyl | Moderate | Hydrophobic polymers |

| Ethyl 5-((Boc-amino)methyl)-1,2,4-oxadiazole-3-carboxylate | C₁₆H₂₃N₃O₅ | 261.37 | Boc-amino methyl | Low | Peptide synthesis |

| 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate | C₂₁H₁₆N₂O₃S | 376.43 | Methoxybenzyl, Thioester | Low (organic solvents) | Medicinal chemistry |

Research Findings and Industrial Relevance

- Lithium Salts vs. Esters : Lithium carboxylates exhibit superior ionic conductivity, making them ideal for battery applications, while esters like the ethyl derivative are intermediates in drug synthesis .

- Substituent Effects: Benzyl groups enhance solubility and π-stacking in catalytic systems, whereas tert-butyl or Boc-amino groups prioritize steric or protective functions .

- Safety Profiles : Lithium salts generally require fewer safety precautions than thioesters or reactive esters, which demand rigorous hazard controls .

Biological Activity

Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings related to its biological activity, including synthesis methods, mechanisms of action, and comparative efficacy against various biological targets.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula : CHNO

- SMILES : C1=CC=C(C=C1)CC2=NC(=NO2)C(=O)O

- InChIKey : KQBWXWIVZOMWJJ-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 5-benzyl-1,2,4-oxadiazole derivatives typically involves cyclization reactions using hydrazine derivatives and carboxylic acids. Recent advancements have utilized microwave-assisted synthesis to enhance yield and reduce reaction time. For instance, a study demonstrated the efficient synthesis of oxadiazole derivatives with yields ranging from 54% to 75% using microwave radiation .

Anticancer Activity

Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. For instance:

- In Vitro Studies : A series of 1,3,4-oxadiazoles were tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The most potent derivatives showed IC values in the low micromolar range (0.52–0.88 μM), indicating selective cytotoxicity against Bcl-2 positive cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4j | MDA-MB-231 | 0.52 |

| 4j | HeLa | 0.88 |

The proposed mechanisms for the anticancer activity of this compound include:

- Inhibition of Bcl-2 : This compound has been shown to inhibit anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : Studies suggest that oxadiazoles may induce cell cycle arrest at the G2/M phase, contributing to their antiproliferative effects .

Antimicrobial Activity

Beyond anticancer properties, oxadiazoles have demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with modifications exhibited good activity against E. coli and Pseudomonas aeruginosa .

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 51e | E. coli | < 10 µg/mL |

| 51l | P. aeruginosa | < 10 µg/mL |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Study on Anticancer Efficacy : A study evaluated its effect on breast cancer cells and found that treatment led to significant reductions in cell viability compared to controls.

- Antimicrobial Testing : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi, showing promising results particularly against resistant strains.

Q & A

Q. What are the standard synthetic routes for preparing Lithium(1+) ion 5-benzyl-1,2,4-oxadiazole-3-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of precursors such as acylhydrazines or nitrile oxides. Key steps include hydrolysis of ester groups (e.g., using sodium hydroxide) and subsequent lithium salt formation. Reaction conditions such as temperature (60–80°C for cyclization), pH control during hydrolysis, and inert atmospheres (to prevent oxidation) are critical. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the benzyl and oxadiazole moieties. Infrared (IR) spectroscopy identifies carboxylate and aromatic C-H stretches. Mass spectrometry (MS) validates the molecular ion peak (m/z 196.09 for C₉H₅LiN₂O₃). X-ray diffraction (XRD) can resolve crystal structure ambiguities, particularly the lithium coordination geometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation or skin contact; if exposed, rinse thoroughly with water and seek medical attention. Store in a dry, cool environment away from oxidizing agents. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different cancer cell lines?

Discrepancies may arise from cell line-specific metabolic pathways or differences in assay conditions (e.g., incubation time, concentration gradients). To address this, perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., A549, LOX IMVI) and validate using standardized protocols like the NCI-60 screening panel. Cross-reference with structurally analogous compounds (e.g., 5-methyl-1-(thiazol-2-yl)-1H-triazole-4-carboxylic acid derivatives) to identify pharmacophore dependencies .

Q. What computational approaches are employed to model interactions between this compound and enzyme targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Molecular dynamics (MD) simulations (GROMACS) assess stability of the lithium-carboxylate complex in aqueous environments. Density Functional Theory (DFT) calculations (Gaussian 09) optimize electronic properties for structure-activity relationship (SAR) studies .

Q. How does the lithium ion influence the compound’s stability and bioavailability in pharmacological studies?

The lithium ion enhances solubility in polar solvents (e.g., water, DMSO) but may reduce membrane permeability due to its charge. Stability assays (HPLC under varying pH) show degradation above pH 8.0. Bioavailability can be improved via prodrug strategies, such as esterification of the carboxylate group, which hydrolyzes in vivo .

Q. What strategies are effective in minimizing side reactions during derivatization of the oxadiazole ring?

Protect the carboxylate group with tert-butyl esters before functionalizing the oxadiazole ring. Use mild coupling agents (EDC/HOBt) for amide bond formation to avoid ring opening. Monitor reaction progress via TLC or LC-MS to isolate intermediates before undesired side products dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.